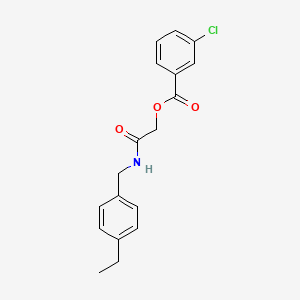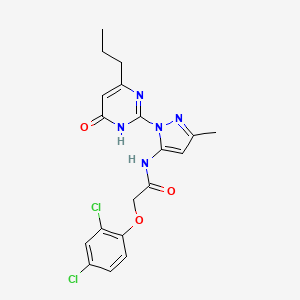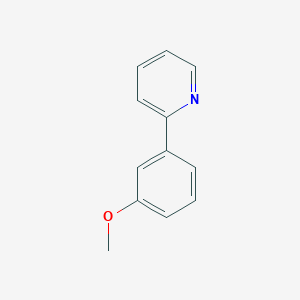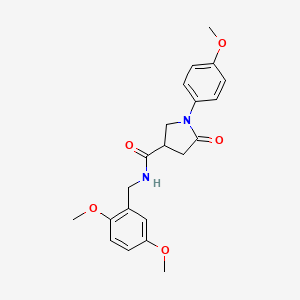![molecular formula C13H17NO4S B2638084 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid CAS No. 2248391-95-7](/img/structure/B2638084.png)
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid, also known as MPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of benzoic acids and has a molecular formula of C14H19NO4S.
Mecanismo De Acción
The mechanism of action of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has been shown to reduce inflammation and pain in conditions such as rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. Additionally, 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid in lab experiments include its potent anti-inflammatory and analgesic effects, making it a useful tool for studying various inflammatory conditions. Additionally, its ability to inhibit COX-2 makes it a valuable compound for studying the role of prostaglandins in various physiological processes.
The limitations of using 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid in lab experiments include its potential cytotoxicity and the need for further studies to determine its safety profile. Additionally, the synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid can be challenging, and the compound may be expensive to produce.
Direcciones Futuras
There are several future directions for the research on 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid. One potential area of study is the development of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid-based prodrugs for targeted drug delivery. Additionally, further studies are needed to determine the safety and efficacy of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid in humans, as well as its potential applications in the treatment of neurodegenerative disorders. Finally, the development of new synthesis methods for 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid may lead to more cost-effective and efficient production of the compound.
Métodos De Síntesis
The synthesis of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid involves the reaction of 2-methyl-3-thiophenecarboxylic acid with isobutyl chloroformate, followed by the addition of methylamine hydrochloride. This process results in the formation of 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. Additionally, 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid has also been investigated for its potential use as a prodrug for the delivery of drugs to specific target sites.
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-10-8(11(15)16)6-5-7-9(10)19-4/h5-7H,1-4H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLAGTYPPHOFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=C1SC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2638004.png)

![N-{4-[((E)-2-{4-[(4-methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl}acetamide](/img/structure/B2638008.png)
![8-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2638009.png)

![2-[(4-Methylphenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2638012.png)
![2-(4-methoxybenzamido)-N-(pyridin-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2638013.png)

![(S)-tert-butyl 2-(5-(4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepin-3-yl)acetate](/img/structure/B2638019.png)

![Lithium;6-[(2-methylpropan-2-yl)oxycarbonyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2638022.png)

![7-bromo-4-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2638024.png)